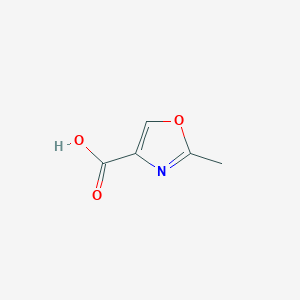

2-Methyloxazole-4-carboxylic acid

描述

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, serves as a fundamental scaffold in modern chemical and pharmaceutical research. semanticscholar.orgtandfonline.com This aromatic ring system is a constituent of numerous natural products and has been integral to the development of a wide array of synthetic compounds with significant biological activities. semanticscholar.orgresearchgate.net The utility of oxazole derivatives spans various fields, including medicinal chemistry, materials science, and agriculture. tandfonline.comderpharmachemica.com

In medicinal chemistry, the oxazole nucleus is considered a "privileged structure" because its derivatives can interact with a diverse range of biological targets through various non-covalent interactions. semanticscholar.org This versatility has led to the development of numerous oxazole-containing drugs. tandfonline.com The structural features of the oxazole ring, such as its planarity and the presence of heteroatoms, allow for specific binding to enzymes and receptors, leading to a spectrum of pharmacological effects. semanticscholar.org Researchers have increasingly utilized oxazoles as versatile intermediates for creating new chemical entities with therapeutic potential. researchgate.netaip.org

The synthesis of oxazole derivatives is a well-explored area of organic chemistry, with methods such as condensation reactions, cycloadditions, and oxidative cyclizations being commonly employed. aip.org The continuous development of novel synthetic routes allows for the creation of a diverse library of substituted oxazoles for further investigation. acs.org

Strategic Importance of the Carboxylic Acid Moiety in Oxazole Chemistry

The incorporation of a carboxylic acid group onto the oxazole ring, particularly at the 4-position, is of significant strategic importance in organic synthesis. This functional group serves as a versatile handle for further chemical modifications, greatly expanding the synthetic utility of the oxazole scaffold. Carboxylic acids are stable, readily available, and can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides. acs.org

Several studies have highlighted the synthesis and reactions of oxazole-4-carboxylic acids, demonstrating their role as key intermediates. acs.orgrsc.org The development of efficient methods for synthesizing oxazole-4-carboxylic acid derivatives directly from readily available starting materials is an active area of research. acs.org These synthetic efforts underscore the value of this class of compounds as building blocks for more elaborate molecular architectures, including those with potential pharmacological applications. nih.gov

Definitive Research Trajectory of 2-Methyloxazole-4-carboxylic Acid within the Oxazole Family

Within the broader family of oxazole-based compounds, this compound has emerged as a significant and well-defined research chemical. Its specific substitution pattern, featuring a methyl group at the 2-position and a carboxylic acid at the 4-position, provides a unique combination of steric and electronic properties that have been exploited in various synthetic applications.

Research involving this compound has primarily focused on its utility as a reactant and building block in organic synthesis. It has been employed in the solid-phase preparation of dipeptides that act as affectors of human protease-activated receptor 2. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a reactant in palladium-catalyzed decarboxylative C-H cross-coupling reactions, a modern synthetic method for forming carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com The compound has also been utilized in the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which are investigated as inhibitors of αvβ3 integrin. sigmaaldrich.comchemicalbook.com

The physical and chemical properties of this compound have been documented, providing a foundation for its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23012-17-1 sigmaaldrich.com |

| Molecular Formula | C₅H₅NO₃ sigmaaldrich.com |

| Molecular Weight | 127.10 g/mol sigmaaldrich.comstenutz.eu |

| Melting Point | 182-187 °C sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

The derivatives of this compound, such as its methyl ester and hydrazide, have also found applications in chemical synthesis. chemimpex.comguidechem.com For example, 2-Methyloxazole-4-carbohydrazide is used as an intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com This highlights the role of this compound as a foundational structure for accessing a variety of other useful compounds.

Structure

2D Structure

属性

IUPAC Name |

2-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARMCEYEYXXEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337162 | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-17-1 | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Potential of 2 Methyloxazole 4 Carboxylic Acid

Role as a Fundamental Chemical Building Block in Advanced Organic Synthesis

2-Methyloxazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the field of advanced organic synthesis. Its unique structure, featuring a reactive carboxylic acid group and a functionalizable oxazole (B20620) ring, allows for its incorporation into a wide array of more complex molecular architectures. The oxazole moiety is a key structural feature in numerous natural products and medicinally important compounds, making this acid a valuable precursor.

Researchers have utilized this compound as a reactant in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides, which are known to affect human protease-activated receptor 2 sigmaaldrich.com. Furthermore, it is a key starting material for the stereoselective synthesis of 3-amino-N-(phenylsulfonyl)alanines, which have been identified as inhibitors of ανβ3 integrin sigmaaldrich.com. Its application extends to the synthesis of fragments for complex natural products, where the oxazole core is a central feature researchgate.net. The compound's utility is enhanced by its commercial availability and the predictable reactivity of its functional groups, making it an important tool for constructing diverse chemical scaffolds.

Table 1: Applications of this compound as a Building Block

| Application Area | Synthesized Compound Class | Relevance/Target |

| Medicinal Chemistry | (Heteroaryl)carbonyl-substituted dipeptides | Human protease-activated receptor 2 affectors sigmaaldrich.com |

| Medicinal Chemistry | 3-Amino-N-(phenylsulfonyl)alanines | ανβ3 integrin inhibitors sigmaaldrich.com |

| Natural Product Synthesis | Polyketide and macrolide fragments | Antitumor agents like rhizoxin and phorboxazole A researchgate.net |

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-4 position of the oxazole ring is a primary site of reactivity, enabling a variety of chemical transformations. Its acidic proton and electrophilic carbonyl carbon are central to its role in condensation and decarboxylation reactions.

Condensation reactions involving the carboxylic acid group are fundamental to its use as a building block. These reactions typically involve the nucleophilic attack on the carbonyl carbon, leading to the formation of amides, esters, and other acyl derivatives. The mechanism often requires the activation of the carboxylic acid to enhance its electrophilicity.

In a typical amide bond formation, a coupling agent such as a carbodiimide is used to convert the carboxylic acid into a more reactive intermediate, like an O-acylisourea. This intermediate is then susceptible to nucleophilic attack by an amine, forming a tetrahedral intermediate which subsequently collapses to yield the amide product and a urea byproduct. Similarly, for esterification, acid catalysis (Fischer esterification) can be employed, where protonation of the carbonyl oxygen increases its electrophilicity, facilitating attack by an alcohol. These condensation strategies are crucial for linking the 2-methyloxazole core to other molecular fragments mdpi.comnih.gov.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a powerful transformation that converts the C-COOH bond into a C-H or C-M (metal) bond, opening pathways for further functionalization wikipedia.org. For heteroaromatic carboxylic acids like this compound, this process can be initiated thermally or, more commonly, through catalysis by transition metals such as copper, silver, or palladium researchgate.netorganic-chemistry.orgnih.gov.

The application of decarboxylation is most significant in the context of cross-coupling reactions. In these processes, the loss of CO₂ is a key driving force and facilitates the in-situ formation of an organometallic nucleophile from the relatively stable and inexpensive carboxylic acid starting material wikipedia.orgnih.gov. This avoids the need to prepare more sensitive organometallic reagents separately. The resulting aryl-metal species can then participate in catalytic cycles to form new carbon-carbon or carbon-heteroatom bonds, a strategy that has become central to modern synthetic chemistry researchgate.netprinceton.edu.

Selective Functionalization of the Oxazole Ring System

Beyond the reactivity of its carboxylic acid group, the oxazole ring itself offers positions for selective modification, particularly the C-5 position, which is adjacent to the carboxyl group.

The selective functionalization of the oxazole ring can be achieved through regioselective metallation, a process involving deprotonation by a strong base to form an organometallic intermediate. For 2,4-disubstituted oxazoles, the C-5 position is the most acidic proton on the ring and is thus the primary site for deprotonation by organolithium reagents like LDA (lithium diisopropylamide) nih.gov.

In the case of this compound, the presence of the carboxylate group (after deprotonation by the base) can influence the regioselectivity of a second deprotonation event. This is known as a complex-induced proximity effect (CIPE), where the initial lithium carboxylate can direct the base to the adjacent C-5 position. This directed metallation generates a C-5 lithiated species, which can then react with various electrophiles to introduce new substituents specifically at that position. This method provides a powerful tool for elaborating the oxazole core in a controlled manner.

Transition metal catalysis provides the most versatile and powerful methods for functionalizing the this compound scaffold, primarily through cross-coupling reactions that leverage the carboxylic acid group or a derivative.

Pd-catalyzed Decarboxylative C-H Cross-Coupling: This reaction represents an efficient and atom-economical method for forming C-C bonds. This compound can directly undergo palladium-catalyzed coupling with C-H bonds of other aromatic or heteroaromatic compounds sigmaaldrich.com. The mechanism involves the initial formation of a palladium carboxylate species, followed by decarboxylation to generate an oxazolyl-palladium intermediate. This intermediate then reacts with a C-H bond of the coupling partner, ultimately leading to the formation of a new biaryl linkage and regeneration of the palladium catalyst wikipedia.orgacs.org.

Suzuki-Miyaura Reactions: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst mdpi.commdpi.commit.edu. While the carboxylic acid itself is not a direct coupling partner, it can be readily converted into a suitable electrophile, such as a halide at the C-4 position after decarboxylation and subsequent halogenation. More commonly, derivatives of the oxazole ring (e.g., a 5-bromo-2-methyloxazole) are used in Suzuki-Miyaura reactions to introduce aryl or vinyl groups at specific positions on the heterocycle researchgate.net. This modular approach allows for the systematic construction of complex molecules built around the oxazole core nih.gov.

Oxidative Cross-Coupling with Indoles: The direct coupling of heterocycles is a highly desirable transformation. Research has shown the viability of palladium-catalyzed decarboxylative coupling of azoyl acids with C-H components, including indoles acs.org. In a process analogous to that described for the related 2-methyloxazole-5-carboxylic acid, the 4-carboxylic acid isomer can be coupled with indole derivatives. This reaction likely proceeds through an oxidative mechanism where the palladium catalyst facilitates both the decarboxylation of the oxazole acid and the activation of an indole C-H bond (typically at the C3 position), resulting in the direct formation of a 4-(indol-3-yl)-2-methyloxazole product acs.orgnih.govmdpi.com.

Table 2: Overview of Cross-Coupling Reactions Involving the this compound Scaffold

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Key Transformation |

| Decarboxylative C-H Cross-Coupling | Palladium (Pd) catalyst | Aromatic/Heteroaromatic C-H bond | R-COOH + Ar-H → R-Ar + CO₂ + H₂O sigmaaldrich.comacs.org |

| Suzuki-Miyaura Reaction | Palladium (Pd) catalyst, Base | Organoboron Reagent (e.g., Ar-B(OH)₂) | R-X + Ar-B(OH)₂ → R-Ar (where R-X is a halo-oxazole derivative) mdpi.commdpi.com |

| Oxidative Cross-Coupling | Palladium (Pd) catalyst, Oxidant | Indole C-H bond | R-COOH + Indole-H → R-Indole + CO₂ + H₂O acs.orgmdpi.com |

Electrophilic and Nucleophilic Substitution Strategies on the Oxazole Ring

The reactivity of the oxazole ring in this compound towards substitution reactions is governed by the inherent electronic properties of the oxazole heterocycle, further modulated by the substituents at the C2 (methyl) and C4 (carboxylic acid) positions. The oxazole ring is generally considered an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Substitution

Direct electrophilic substitution on the oxazole ring of this compound is challenging. The oxazole ring itself is inherently electron-poor, making it less reactive towards electrophiles compared to electron-rich aromatic systems like benzene. Furthermore, the carboxylic acid group at the C4 position is a deactivating group, further reducing the electron density of the ring and hindering electrophilic attack.

In general, for oxazoles, electrophilic substitution, when it does occur, preferentially happens at the C4 or C5 positions, with the C2 position being the most electron-deficient and thus least reactive. researchgate.net For this compound, the C4 position is already substituted. Therefore, any potential electrophilic substitution would be directed to the C5 position. However, the combined deactivating effects of the ring nitrogen and the carboxylic acid group make such reactions difficult to achieve without forcing conditions, which may risk degradation of the ring.

Common electrophilic substitution reactions like nitration and halogenation typically require the presence of activating groups on the oxazole ring to proceed efficiently. For instance, bromination of 2-phenyloxazole occurs at the C5 position, but this is facilitated by the phenyl group. In the case of this compound, the methyl group at C2 is a weak activating group, but its effect is unlikely to overcome the deactivating influence of the carboxylic acid and the inherent electron deficiency of the ring.

Table 1: Predicted Reactivity of this compound towards Electrophilic Substitution

| Reaction Type | Reagents | Predicted Outcome at C5-position | Rationale |

| Nitration | HNO₃ / H₂SO₄ | Low to no yield | The oxazole ring is deactivated by the carboxylic acid group, making it resistant to nitration under standard conditions. researchgate.net |

| Halogenation | Br₂ / FeBr₃ | Low to no yield | The electron-withdrawing nature of the carboxylic acid and the oxazole ring itself hinders the reaction with electrophilic bromine. |

| Sulfonation | Fuming H₂SO₄ | Low to no yield | The highly acidic conditions and the deactivated ring make sulfonation unlikely to proceed without significant decomposition. researchgate.net |

| Friedel-Crafts | R-Cl / AlCl₃ | No reaction | Friedel-Crafts reactions are generally not successful on deactivated aromatic rings. |

One potential strategy to achieve substitution is through a metalation-electrophile quench sequence. This involves deprotonation at the C5 position with a strong base (e.g., an organolithium reagent) followed by the addition of an electrophile. This approach bypasses the need for a highly activated ring.

Nucleophilic Substitution

Direct nucleophilic substitution on the unsubstituted C5 position of the oxazole ring in this compound is generally not feasible as there is no suitable leaving group. Nucleophilic aromatic substitution typically requires the presence of a good leaving group, such as a halide, and/or strong electron-withdrawing groups to activate the ring for attack.

While the oxazole ring is electron-deficient, which would favor nucleophilic attack, the absence of a leaving group at the C5 position prevents a standard SNAr mechanism. Nucleophilic attack on the oxazole ring, when it does happen, often leads to ring-opening rather than substitution, especially in the presence of strong nucleophiles. researchgate.net

However, substitution can be achieved indirectly. For instance, if the C5 position were functionalized with a halogen, this could potentially be displaced by a nucleophile. The electron-withdrawing carboxylic acid group at C4 would help to stabilize the intermediate Meisenheimer-like complex, thereby facilitating the substitution.

Another important consideration is the reactivity of the carboxylic acid group itself. While not a substitution on the ring, the carboxylic acid can be converted into more reactive derivatives, such as an acid chloride. This activated acyl group can then readily undergo nucleophilic acyl substitution. libretexts.orglibretexts.orgmsu.edulibretexts.orgyoutube.com

A more modern approach for functionalizing the C-H bonds of heterocycles is through transition-metal-catalyzed cross-coupling reactions. This compound can be a reactant in palladium-catalyzed decarboxylative C-H cross-coupling reactions, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions on another coupled molecule, though this is not a direct substitution on the oxazole ring itself. sigmaaldrich.comsigmaaldrich.com

Table 2: Potential Strategies for Nucleophilic Substitution on the Oxazole Ring

| Position | Strategy | Reagents | Description |

| C5 | Halogenation followed by SNAr | 1. Halogenating agent2. Nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻) | This two-step process would first introduce a leaving group (halogen) at the C5 position, which could then be displaced by a nucleophile. |

| C2 | Substitution on a pre-functionalized ring | Nucleophile on a 2-halo-oxazole-4-carboxylic acid derivative | A halogen atom at the C2 position of the oxazole ring can be susceptible to replacement by a nucleophile. researchgate.net |

Structural Derivatives and Analogues of 2 Methyloxazole 4 Carboxylic Acid

Synthesis and Characterization of Ester Derivatives (e.g., Methyl 2-Methyloxazole-4-carboxylate)

Ester derivatives of 2-methyloxazole-4-carboxylic acid are important intermediates in organic synthesis. The methyl ester, Methyl 2-methyloxazole-4-carboxylate, is a well-characterized example. sigmaaldrich.com

The synthesis of these esters can be achieved through standard esterification procedures, typically involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has been reported, which can then be hydrolyzed to the corresponding carboxylic acid. chemicalbook.com The general procedure for obtaining the carboxylic acid involves treating the ethyl ester with lithium hydroxide (B78521) monohydrate in a mixture of tetrahydrofuran, methanol, and water. chemicalbook.com

A large-scale preparation of 2-methyloxazole-4-carboxaldehyde, a precursor for some derivatives, has been described, highlighting the industrial relevance of this class of compounds. researchgate.net This method involves the reduction of an N-methoxy-N-methyl amide using lithium aluminum hydride. researchgate.net

Table 1: Properties of Methyl 2-Methyloxazole-4-carboxylate

| Property | Value |

|---|---|

| CAS Number | 85806-67-3 |

| Synonym | This compound methyl ester |

| Purity | 97% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Investigation of Hydrazide Analogues (e.g., 2-Methyloxazole-4-carbohydrazide)

2-Methyloxazole-4-carbohydrazide is a versatile compound with applications in the development of new drug candidates, particularly in the fields of anticancer and anti-inflammatory agents. chemimpex.com Its ability to form stable complexes with metal ions also makes it useful in coordination chemistry. chemimpex.com This hydrazide serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

The synthesis of hydrazides can be accomplished by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.gov For example, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) was prepared by treating the ethyl ester with hydrazine hydrate in boiling ethanol. nih.gov This key intermediate was then used to synthesize a variety of derivatives, including pyrazolone (B3327878) and pyrazole (B372694) compounds. nih.gov

Table 2: Applications of 2-Methyloxazole-4-carbohydrazide

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory and antimicrobial agents. |

| Agricultural Chemistry | Used in formulating agrochemicals to enhance crop protection. |

| Material Science | Explored for creating advanced materials like coatings and polymers. |

Information compiled from Chem-Impex. chemimpex.com

Exploration of Halogenated Oxazole-4-carboxylic Acid Derivatives

Halogenated organic compounds often exhibit enhanced biological activity. In the context of oxazole (B20620) derivatives, halogenation can significantly influence their properties. For instance, the synthesis of 4-bromo ester 16 from an oxazole-5-carboxylate has been achieved using LiHMDS and NBS as a bromine source. chemrxiv.org

Development of Alkylated, Arylated, and Extended Oxazole Derivatives

The functionalization of the oxazole ring through alkylation and arylation opens up a vast chemical space for drug discovery. acs.orgresearchgate.net A radical C–H arylation of oxazoles with (hetero)aryl iodides has been reported, utilizing Cs2CO3 as a base and dppf as a catalytic electron transfer mediator to produce 2-aryloxazoles. acs.org This method is efficient for preparing a wide range of 2-aryloxazoles. acs.org

Furthermore, the synthesis of new 5-alkyl and 3-(2,4-dimethylphenyl) substituted 1,3,4-oxadiazole-2-thione derivatives has been achieved through the ring closure of acylhydrazides with carbon disulphide. researchgate.net

Biologically Inspired Ring-Fused and Substituted Analogues (e.g., Isoquinolin-5-yloxy-substituted derivatives, Macrooxazoles A–D)

Nature often provides inspiration for the design of novel bioactive molecules. Ring-fused and substituted analogues of this compound have shown interesting biological activities.

An example of a substituted derivative is 2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid. chemenu.com Oxazole rings are considered valuable heterocyclic scaffolds for designing new therapeutics with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. chemenu.com

Macrooxazoles A–D are new 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the plant pathogenic fungus Phoma macrostoma. nih.govmdpi.comresearchgate.net These compounds, along with known tetramic acids, were evaluated for their antimicrobial, cytotoxic, and anti-biofilm activities. nih.govmdpi.comresearchgate.net Macrocidin A and Z, related compounds, showed moderate activity against preformed biofilms of Staphylococcus aureus. mdpi.com

Comparative Analysis with Isoxazole-4-carboxylic Acid Analogues

Isoxazoles, isomers of oxazoles, also represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.gov A comparative analysis of their derivatives provides valuable structure-activity relationship insights.

The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through a domino isoxazole-isoxazole isomerization. researchgate.net Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leads to the formation of isoxazole-4-carboxylic esters and amides. researchgate.net Interestingly, under the same conditions, 4-formyl-5-methoxyisoxazoles yield methyl oxazole-4-carboxylates. researchgate.net

Novel isoxazole-amide analogues have been synthesized and evaluated for their anticancer and antioxidant activities. nih.gov For instance, certain derivatives showed potent activity against various cancer cell lines and exhibited significant antioxidant potential. nih.gov

Structural Similarities and Differences with Oxazole-2-carboxylic Acid Isomers (e.g., 4-Methyloxazole-2-carboxylic Acid)

The position of the carboxylic acid group on the oxazole ring significantly influences the molecule's properties and reactivity. Comparing this compound with its isomer, 4-methyloxazole-2-carboxylic acid, reveals important structural and functional distinctions.

Biological Activity and Structure Activity Relationship Sar Studies

Assessment of Biological Efficacy In Vitro

The in vitro evaluation of derivatives of 2-Methyloxazole-4-carboxylic acid has revealed promising activities against various pathological processes. These studies are crucial in identifying lead compounds for further development.

The search for new antimicrobial agents has led researchers to explore the utility of the this compound core. Studies on a class of natural products, the macrooxazoles, which are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma, have shown weak-to-moderate antimicrobial activity. nih.govnih.gov For instance, one of the isolated macrooxazoles demonstrated measurable activity against various bacteria and fungi. nih.govnih.gov Furthermore, the hydrazide derivative, 2-Methyloxazole-4-carbohydrazide, is noted as a key intermediate in the synthesis of novel antimicrobial agents, underscoring the potential of this chemical family in addressing infectious diseases. chemimpex.com

In the realm of oncology, derivatives of this compound have been investigated for their potential to inhibit cancer cell growth. A mixture of two naturally occurring macrooxazole derivatives displayed weak cytotoxic activity, with an IC₅₀ value of 23 µg/mL against tested cancer cell lines. nih.govnih.gov Synthetic derivatives have also shown significant promise. For example, a series of N,5-diphenyloxazole-2-carboxamides, which are structurally related to the 2-methyloxazole core, exhibited potent antiproliferative activities against HeLa, A549, and HepG2 cancer cell lines, with one compound showing IC₅₀ values of 0.78, 1.08, and 1.27 µM, respectively. nih.gov This highlights the importance of the oxazole (B20620) scaffold in the design of new cytotoxic agents. The utility of 2-Methyloxazole-4-carbohydrazide as a building block for anti-cancer drug candidates has also been recognized. chemimpex.com

Table 1: Cytotoxic Activity of Selected Oxazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HeLa | 0.78 |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | A549 | 1.08 |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HepG2 | 1.27 |

Data sourced from a study on 5-phenyloxazole-2-carboxylic acid derivatives. nih.gov

Chronic inflammation is a key factor in numerous diseases. While direct studies on the anti-inflammatory properties of this compound are not extensively documented, its derivative, 2-Methyloxazole-4-carbohydrazide, serves as an important intermediate in the development of novel anti-inflammatory agents. chemimpex.com This suggests that the this compound framework can be effectively utilized to generate molecules with potential therapeutic effects on inflammatory conditions.

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Derivatives of this compound have demonstrated the ability to interfere with biofilm formation. Specifically, certain macrooxazoles isolated from Phoma macrostoma have been shown to inhibit the formation of Staphylococcus aureus biofilms. nih.govnih.gov At a concentration of 250 µg/mL, two new macrooxazole compounds inhibited biofilm formation by 65% and 75%, respectively. nih.gov Known related compounds, macrocidins A and Z, also showed significant inhibition of both biofilm formation and preformed biofilms. nih.govnih.gov

**Table 2: Anti-biofilm Activity of Oxazole Derivatives against *Staphylococcus aureus***

| Compound | Concentration (µg/mL) | Biofilm Formation Inhibition (%) | Preformed Biofilm Inhibition (%) |

|---|---|---|---|

| Macrooxazole B | 250 | 65 | Not Reported |

| Macrooxazole C | 250 | 75 | Not Reported |

| Macrocidin A | 250 | 79 | 75 |

| Macrocidin Z | 250 | 76 | 73 |

Data from a study on metabolites from Phoma macrostoma. nih.govnih.gov

The biological activity of this compound derivatives is underpinned by their interactions with specific molecular targets. The parent compound itself is a reactant in the synthesis of molecules designed to inhibit critical biological targets, such as ανβ3 integrin and the human protease-activated receptor 2. sigmaaldrich.comsigmaaldrich.com

Derivatives have shown direct enzyme inhibitory activity. For instance, a series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides were identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis, with one compound exhibiting an IC₅₀ of 57 nM. nih.gov Other structurally similar oxazole compounds are known to inhibit histone deacetylases. evitachem.com In the context of cancer, a derivative of 5-phenyloxazole-2-carboxylic acid was found to inhibit tubulin polymerization by binding to the colchicine binding site, a mechanism shared by some established anticancer drugs. nih.gov

Elucidation of Structure-Activity Relationships through Systematic Derivatization

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) is fundamental to medicinal chemistry. For derivatives of this compound, SAR studies are beginning to shed light on the features that govern their efficacy.

In a study of 5-phenyloxazole-2-carboxylic acid derivatives as antiproliferative agents, it was found that the nature and position of substituents on the phenyl rings significantly influenced cytotoxicity. nih.gov The conversion of the carboxylic acid to an amide was a key step, and further modifications to the amide substituent led to variations in activity. This systematic approach allowed for the identification of a compound with improved cytotoxicity over the initial lead compound. nih.gov

The study on macrooxazoles also provides nascent SAR insights. The variation in antimicrobial and anti-biofilm activity among the different isolated compounds, which differ in their side chains, suggests that these substitutions play a crucial role in their biological profiles. nih.govnih.gov The chalcone-4-carboxylic acids, another class of carboxylic acid-containing compounds, have also been the subject of SAR studies, revealing that bulky alkyl group substitutions can enhance their biological effects. nih.gov While not directly about oxazoles, this work highlights a common strategy in medicinal chemistry that could be applicable to the this compound scaffold. The continued systematic derivatization of this core structure holds considerable promise for the development of new therapeutic agents with tailored biological activities.

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation for Synthetic Transformations

The study of reaction mechanisms involving 2-methyloxazole-4-carboxylic acid and its derivatives is crucial for optimizing synthetic routes and understanding product formation. Investigations have focused on pathways such as ring-opening, rearrangements, and the factors governing stereochemical outcomes.

The oxazole (B20620) ring, while aromatic, can be susceptible to ring-opening under certain reaction conditions. Mechanistic studies suggest that some transformations involving oxazoles may proceed through a ring-opening-ring-closure process researchgate.net. For instance, the lithiation of the 2-position in some diaryloxazoles can be complicated by a competitive ring-opening reaction that leads to an isonitrile enolate intermediate nih.gov. While not specifically detailed for this compound itself, this highlights a potential mechanistic pathway that must be considered during synthetic design.

Rearrangement reactions are a cornerstone of organic synthesis for creating complex molecular architectures. While a wide variety of named rearrangement reactions exist, such as the Wolff, Payne, or Favorskii rearrangements, their specific application to this compound is not extensively documented in dedicated studies libretexts.orgharvard.edu. However, the principles of these reactions, which often involve the migration of a carbon or heteroatom group following the formation of a reactive intermediate, are fundamental to understanding potential side reactions or designing novel transformations of the oxazole core.

This compound and its derivatives have been employed as valuable building blocks in syntheses where controlling stereochemistry is paramount. The rigid oxazole ring provides a defined platform from which to direct the formation of new stereocenters.

A significant application is in the stereoselective preparation of complex molecules. For example, 2-methyloxazole-4-carboxaldehyde, derived from the carboxylic acid, serves as a key starting material in the synthesis of fragments of phorboxazole A, a potent cytostatic marine macrolide researchgate.net. In a key step, a hydroxy alkene synthesized stereoselectively from the aldehyde undergoes an intramolecular methoxy (B1213986) carbonylation in the presence of a palladium(II) catalyst. This reaction establishes a tetrahydropyran (B127337) ring with five specific stereogenic centers, demonstrating remarkable diastereoselectivity researchgate.net. However, studies also show that the degree of diastereoselectivity can be sensitive to the structure of the substrates. In a related synthesis, using coupling partners that more closely resembled the final phorboxazole skeleton led to a reduction in diastereoselectivity researchgate.net.

The compound is also a reactant for the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which have been identified as inhibitors of ανβ3 integrin, a target for anti-angiogenic cancer therapy. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This highlights the utility of the oxazole scaffold in directing stereochemical outcomes for the synthesis of biologically active molecules.

Table 1: Examples of Stereoselective Reactions

| Reactant Derivative | Reaction Type | Key Reagents | Product Feature | Reference |

|---|---|---|---|---|

| 2-Methyloxazole-4-carboxaldehyde | Intramolecular Methoxycarbonylation | Palladium(II) acetate | Tetrahydropyran with 5 controlled stereocenters | researchgate.net |

| This compound | Amino Acid Synthesis | Not specified | Stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines | sigmaaldrich.com |

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level, complementing experimental findings.

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules. nih.gov MD simulations, for instance, can evaluate the binding stability of a ligand within a protein's active site by simulating the atomic motions over time. nih.gov Key metrics such as the root mean square deviation (RMSD) can indicate the stability of a protein-ligand complex. nih.gov While specific MD simulation studies focused solely on this compound are not widely published, these methods are routinely applied in drug discovery programs involving similar heterocyclic compounds to predict binding modes and affinities to biological targets.

Quantum chemical calculations are employed to investigate the electronic properties, molecular structure, and energetics of reactions. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.

While extensive quantum chemical studies on this compound itself are limited, research on analogous structures provides insight into the methodologies used. For example, in a study of 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, quantum chemical calculations at the ab initio B3LYP/6-31G(d,p) level were performed to understand their electronic properties in relation to their immunological activity. nih.gov Similarly, studies on fluorescent 1,2,3-triazole-4-carboxylic acids have utilized Time-Dependent Density Functional Theory (TD-DFT) to analyze their optical properties and the Gauge-Independent Atomic Orbital (GIAO) method to calculate and compare theoretical NMR chemical shifts with experimental data. ucm.esmdpi.com These approaches allow for the calculation of molecular orbital energies, charge distributions, and the energy barriers of reaction pathways, providing a theoretical foundation for observed chemical behavior.

Table 2: Computational Methods for Analogous Heterocyclic Carboxylic Acids

| Methodology | Application | Calculated Properties | Reference |

|---|---|---|---|

| ab initio B3LYP/6-31G(d,p) | Study of isoxazole (B147169) derivatives | Electronic structure, parameters for QSAR | nih.gov |

| TD-DFT | Study of triazole acids | Optical properties, absorption/emission spectra | ucm.es |

| GIAO | Study of triazole acids | 1H and 13C NMR chemical shifts | ucm.es |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and guide the design of more potent compounds. nih.gov

A pertinent example is the QSAR study conducted on a series of derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide. nih.gov In this research, the compounds' immunological activities (both stimulatory and inhibitory) were evaluated. The results were then correlated with quantum-chemical parameters derived from calculations. The study concluded that the biological effects were strongly dependent on the nature and position of substituents on the molecular scaffold, a finding that was supported by the developed QSAR models. nih.gov Such studies underscore how modifications to a core structure like an oxazole or isoxazole can systematically tune biological function.

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis and Chiral Derivatization

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Future research on 2-methyloxazole-4-carboxylic acid will likely focus on developing advanced asymmetric synthetic methods to produce chiral derivatives. While numerous methods exist for synthesizing oxazole (B20620) rings, the focus will shift towards stereoselective strategies that can introduce chiral centers with high efficiency and control. e-bookshelf.deresearchgate.netnih.gov This could involve the use of chiral catalysts or auxiliaries in the key ring-forming reactions.

Moreover, the carboxylic acid group provides a convenient handle for chiral derivatization. nih.gov Researchers are expected to explore novel chiral derivatizing agents (CDAs) that react with the carboxylic acid to form diastereomeric mixtures, which can then be separated using standard chromatographic techniques. nih.gov A study on isoxazol-5(2H)-ones demonstrated that N-acylation with phthalimidylamino acids, followed by photochemical rearrangement, could yield chiral 2-aminoalkyloxazole-4-carboxylate esters with minimal racemization. researchgate.net This highlights the potential for developing robust methods for accessing the chiral counterparts of this compound derivatives.

Table 1: Potential Strategies for Asymmetric Synthesis and Derivatization

| Approach | Description | Potential Outcome |

| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to control stereochemistry during oxazole ring formation. | Direct synthesis of enantiomerically enriched oxazole derivatives. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to a precursor molecule to direct stereoselective transformations. | Controlled introduction of chirality, with subsequent removal of the auxiliary. |

| Enzymatic Resolution | Utilization of enzymes to selectively react with one enantiomer of a racemic mixture. | Separation of enantiomers with high selectivity and under mild conditions. |

| Chiral Derivatization | Reaction of the carboxylic acid with a chiral agent to form separable diastereomers. nih.govresearchgate.net | Isolation of individual enantiomers from a racemic mixture for biological evaluation. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. tandfonline.comtandfonline.comnih.govderpharmachemica.com Future investigations will aim to uncover new biological targets for derivatives of this compound. The diverse non-covalent interactions that the oxazole ring can engage in, such as hydrogen bonding and π-π stacking, make it a versatile structure for binding to various enzymes and receptors. tandfonline.comtandfonline.com For instance, a novel 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid was identified as a potential agent against Methicillin-resistant Staphylococcus aureus (MRSA) by targeting its pantothenate synthetase. nih.gov Similarly, derivatives of thiazole-5-carboxylic acid, a close structural analog, have shown promise in ameliorating insulin (B600854) sensitivity and hyperlipidemia. nih.govnih.gov

The exploration of new therapeutic modalities will also be a key research direction. This could involve incorporating the this compound motif into larger, more complex molecules such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). The carboxylic acid group is particularly well-suited for conjugation to linkers or other molecular entities, enabling the development of targeted therapies.

Integration into Supramolecular Chemistry and Nanomaterials

The structural features of this compound make it an attractive building block for supramolecular chemistry and the functionalization of nanomaterials. The carboxylic acid group can participate in hydrogen bonding to form well-defined, self-assembling systems. Furthermore, the nitrogen and oxygen atoms of the oxazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. alfachemic.comnih.govrsc.org These oxazole-based ligands can form stable complexes with various transition metals, a property that is already being explored for catalytic applications. mdpi.comacs.org

In the field of nanomaterials, the carboxylic acid functionality is widely used for surface modification. cd-bioparticles.netnih.gov Coating nanoparticles, such as gold or iron oxide nanoparticles, with this compound or its derivatives can improve their hydrophilicity, stability in biological media, and allow for further conjugation with biomolecules like proteins and peptides. cd-bioparticles.netimagionbiosystems.comnanohybrids.net This opens up possibilities for creating novel systems for targeted drug delivery, bio-imaging, and diagnostics. nanohybrids.netacs.org

Table 2: Applications in Supramolecular Chemistry and Nanomaterials

| Area | Application of this compound | Potential Outcome |

| Supramolecular Chemistry | As a building block for self-assembly via hydrogen bonding. | Formation of gels, liquid crystals, and other ordered structures. |

| Coordination Polymers | As a ligand for metal ions. alfachemic.comnih.gov | Creation of novel metal-organic frameworks with tunable properties. |

| Nanoparticle Functionalization | As a surface coating for gold, iron oxide, or other nanoparticles. cd-bioparticles.netimagionbiosystems.comnanohybrids.net | Enhanced stability, biocompatibility, and targeting capability of nanomaterials. |

| Bioconjugation | Covalent attachment to proteins, peptides, or DNA via the carboxylic acid group. imagionbiosystems.comnanohybrids.netacs.org | Development of targeted drug delivery systems and biosensors. |

Synergistic Application of High-Throughput Screening and Computational Design

The discovery of new applications for this compound derivatives can be significantly accelerated by combining high-throughput screening (HTS) with computational design. HTS allows for the rapid testing of large libraries of compounds against a wide array of biological targets or for specific material properties. nih.govnih.gov The development of chemical libraries based on the this compound scaffold will be a crucial first step. ox.ac.uk

Computational methods, including in silico screening and quantitative structure-activity relationship (QSAR) modeling, can rationalize the screening process. nih.gov These techniques can predict the biological activity or physical properties of virtual compounds, helping to prioritize the synthesis of the most promising candidates. nih.gov A recent study successfully used machine learning and QSAR models to identify novel oxazole derivatives with activity against the Varicella zoster virus, demonstrating the power of this integrated approach. nih.gov By synergistically applying HTS and computational design, researchers can more efficiently navigate the vast chemical space of this compound derivatives to uncover novel and impactful applications. acs.org

常见问题

What are the established synthetic routes for 2-Methyloxazole-4-carboxylic acid, and how can reaction parameters be optimized?

- (Basic) *

Methodological Answer:

The synthesis of this compound typically involves cyclodehydration of α-acylamino ketones or oxidative strategies. For example, Williams et al. developed oxidative cyclodehydration methods for 2,4-disubstituted oxazoles, which can be adapted by substituting methyl-bearing precursors . Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.

- Catalyst choice : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are effective for intramolecular dehydration.

- Temperature control : Maintaining 60–80°C minimizes side reactions like ring-opening.

Yield improvements (70–85%) are achievable by iterative adjustments of stoichiometry and reaction time .

How can regioselectivity challenges in oxazole ring functionalization be addressed using modern metalation techniques?

- (Advanced) *

Methodological Answer:

Regioselective functionalization of the oxazole ring requires strategic metalation. Complex-induced proximity effects (CIPE) enable site-specific deprotonation. For instance:

- C-5 selectivity : Use tert-butyllithium (-78°C) with 2-methylthio-oxazole derivatives to direct metalation to C-5 .

- C-4 functionalization : Employ lithium diisopropylamide (LDA) at 0°C for substrates prone to Cornforth rearrangement, yielding 4,5-disubstituted oxazoles .

Table 1 : Comparison of Metalation Strategies

| Method | Base | Temp. | Selectivity | Yield (%) |

|---|---|---|---|---|

| CIPE (C-5) | t-BuLi | -78°C | C-5 | 65–75 |

| Cornforth (C-4) | LDA | 0°C | C-4 | 50–60 |

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- (Basic) *

Methodological Answer:

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities, with retention times ~8–10 min .

How can contradictory biological activity data for oxazole-carboxylic acid derivatives be resolved?

- (Advanced) *

Methodological Answer:

Contradictions often arise from structural variability or assay conditions. Strategies include:

- Structural benchmarking : Compare substituent positions (e.g., 4-carboxylic vs. 5-carboxylic isomers) using analogs like 5-Methylisoxazole-4-carboxylic acid .

- Standardized assays : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability in antimicrobial or enzyme inhibition assays .

- Meta-analysis : Cross-reference data from crystallography (e.g., Acta Crystallographica reports ) and computational docking to validate bioactivity trends.

What computational approaches predict the reactivity and stability of this compound derivatives?

- (Advanced) *

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of methyl and carboxyl groups on ring aromaticity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict solubility and aggregation tendencies.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes), prioritizing derivatives with ΔG < -7 kcal/mol .

What safety protocols are critical for handling this compound in laboratory settings?

- (Basic) *

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。